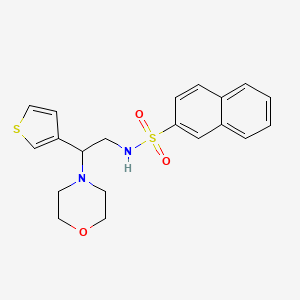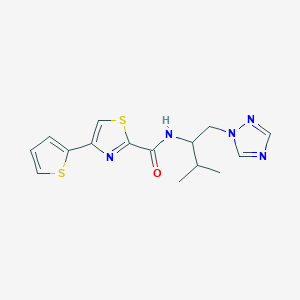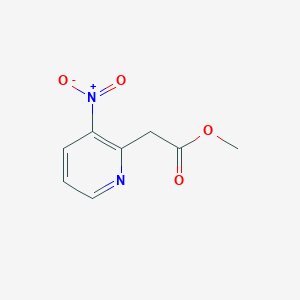
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide, also known as ETNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity
Research indicates that thiazolidinone derivatives, including those with structures similar to the compound , have shown significant anti-Parkinson's activity. These compounds were synthesized and evaluated using in vitro free radical scavenging assays, where some exhibited potent activity. In vivo screening on a 6-Hydroxydopamine lesioned rat's model further confirmed their potential, with one derivative exhibiting maximum anti-Parkinson's activity. This suggests a promising direction for further detailed studies in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial Activity
Novel heterocyclic compounds derived from 2-acetylnaphthalene have been developed, demonstrating promising antioxidant and antimicrobial activities. These compounds, including thiazolidinone derivatives, were evaluated against various bacterial and fungal strains, showcasing their potential as antimicrobial agents. This research highlights the utility of these compounds in developing new therapeutic agents with antioxidant properties (Patel & Patel, 2017; Taha, 2012; Neshan, Al-rawi, & Tomma, 2019).
Anticancer Evaluation
Thiazolidinone derivatives have also been synthesized and evaluated for their anticancer potential. One study focused on the synthesis of compounds containing naphthalene moieties and their reaction with various nucleophiles for anticancer evaluation. Some newly synthesized compounds were tested as anticancer agents, demonstrating the significance of structural variations in enhancing therapeutic efficacy (Gouhar & Raafat, 2015).
Catalytic and Synthetic Applications
Research into the synthesis and characterization of compounds with thiazolidinone structures has revealed their utility in catalytic and synthetic applications. For instance, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the versatility of these compounds in catalysis (Facchetti et al., 2016).
Photochromic and Fluorescent Properties
Compounds related to the given chemical structure have been investigated for their photochromic and fluorescent properties. The intramolecular hydrogen bonding ability of naphthalimide derivatives, including those with thiazolidin side chains, has been explored for potential applications as novel fluorescent pH sensors. This demonstrates the compound's utility in developing tools for chemical and biological sensing (Cui, Qian, Liu, & Zhang, 2004).
Eigenschaften
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-20-19-22(4-2)18(24)16(25-19)12-17(23)21-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTXCZVERSECAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)




![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)

